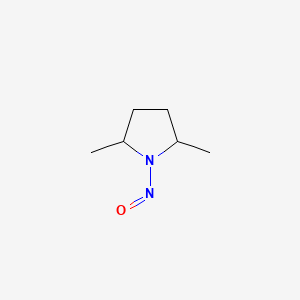
3-ethylazetidine-3-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethylazetidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H11ClN2 and a molecular weight of 146.62 g/mol . It is a solid compound that is typically stored at room temperature.
Métodos De Preparación
The synthesis of 3-ethylazetidine-3-carbonitrile hydrochloride involves the formation of the azetidine ring, which is a four-membered heterocycle. The reactivity of azetidines is driven by the considerable ring strain, making them more stable than related aziridines . The synthetic routes typically involve the reaction of ethylamine with a suitable nitrile compound under controlled conditions to form the azetidine ring . Industrial production methods may involve bulk custom synthesis and sourcing of raw materials to ensure high purity and yield .
Análisis De Reacciones Químicas
3-ethylazetidine-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative .
Aplicaciones Científicas De Investigación
3-ethylazetidine-3-carbonitrile hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-ethylazetidine-3-carbonitrile hydrochloride involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity . The specific molecular targets and pathways involved depend on the context of its use, such as in drug discovery or biological research .
Comparación Con Compuestos Similares
3-ethylazetidine-3-carbonitrile hydrochloride can be compared with other similar compounds, such as:
Azetidine: A simpler four-membered ring compound without the nitrile and ethyl groups.
3-azetidinecarbonitrile: Similar to this compound but without the hydrochloride salt.
3-ethylazetidine: Similar to this compound but without the nitrile group.
The uniqueness of this compound lies in its combination of the azetidine ring, nitrile group, and hydrochloride salt, which confer specific chemical and physical properties that are valuable in various applications .
Propiedades
Número CAS |
1205750-03-3 |
|---|---|
Fórmula molecular |
C6H11ClN2 |
Peso molecular |
146.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



